molecular formula C19H19ClF3N3OS B6481493 N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1216398-62-7

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B6481493
CAS No.: 1216398-62-7
M. Wt: 429.9 g/mol
InChI Key: PXQHIXUFDHNBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: The compound features a benzothiazol-2-yl group linked via an amide bond to a dimethylaminoethyl side chain, with a trifluoromethyl-substituted benzamide core and a hydrochloride salt. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, often contributing to target binding (e.g., kinase inhibition). The hydrochloride salt further augments aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS.ClH/c1-24(2)10-11-25(18-23-15-8-3-4-9-16(15)27-18)17(26)13-6-5-7-14(12-13)19(20,21)22;/h3-9,12H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHIXUFDHNBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Notable Properties
Target Compound C₁₉H₁₈ClF₃N₃OS ~463.88 Benzothiazolyl, CF₃, dimethylaminoethyl, HCl Likely amide coupling (e.g., using chloroformamidinium reagents) Hydrochloride salt enhances solubility; CF₃ increases lipophilicity.
N-(Benzothiazol-2-yl)-3-chlorobenzamide C₁₄H₁₀ClN₃OS 311.77 Benzothiazolyl, Cl Reaction of 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole Chloro substituent (electron-withdrawing); planar structure with hydrogen bonding.
SzR-105 (Quinoline carboxamide) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, dimethylaminopropyl, HCl Unspecified amide formation Quinoline core may target enzymes like PDEs or kinases.
Patent Compound (Bis-CF₃ benzamide) C₁₅H₈ClF₆N₃O ~408.69 Bis(trifluoromethyl), pyrazine Coupling with chloroformamidinium hexafluorophosphate Higher lipophilicity (two CF₃ groups); potential for enhanced target affinity.
Impurity E (Hydroxyethyl analog) C₂₀H₂₁F₃N₂O₂ 378.39 Hydroxyethyl, trifluoromethyl Unspecified Hydroxyethyl group increases hydrophilicity; reduced basicity vs. dimethylaminoethyl.

Key Differences and Implications

Benzothiazole vs. Quinoline Core: The target’s benzothiazole group may offer distinct binding interactions compared to SzR-105’s quinoline, which is larger and more planar. Benzothiazoles are often associated with kinase or protease inhibition, while quinolines may target nucleic acid-binding proteins .

Trifluoromethyl vs. Chloro Substituents :

  • The target’s CF₃ group is more lipophilic and electron-withdrawing than the chloro substituent in the benzothiazol-2-yl-3-chlorobenzamide analog. This could enhance metabolic stability and potency in hydrophobic binding pockets .

Side Chain Modifications: The dimethylaminoethyl group in the target compound provides stronger basicity (pKa ~8–9) compared to Impurity E’s hydroxyethyl group, influencing ionization state and membrane permeability. The hydrochloride salt further mitigates solubility challenges .

Synthetic Routes :

  • The target compound’s synthesis likely parallels the patent compound’s use of coupling agents (e.g., chloroformamidinium reagents), whereas the chloro analog employs isothiocyanate chemistry, which may limit scalability due to intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.